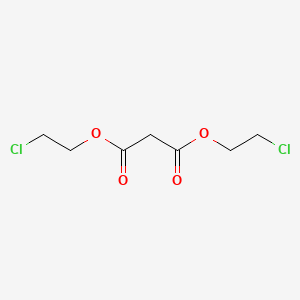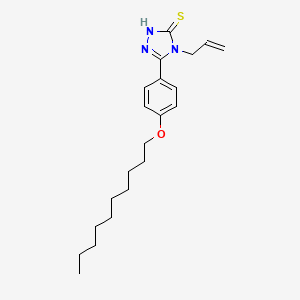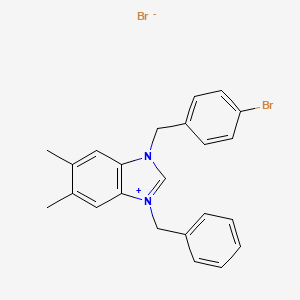
Propanedioic acid, bis(2-chloroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propandiessigsäure-bis(2-chlorethyl)ester ist eine chemische Verbindung mit der Summenformel C7H10Cl2O4. Es ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Industrie. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Chlorethylgruppen aus, die an den Ester der Propandiessigsäure gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Propandiessigsäure-bis(2-chlorethyl)ester kann durch Veresterung von Propandiessigsäure mit 2-Chlorethanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld beinhaltet die Produktion von Propandiessigsäure-bis(2-chlorethyl)ester großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Die industrielle Produktion kann auch die Verwendung von kontinuierlichen Reaktoren und fortschrittlichen Trennverfahren zur Reinigung des Endprodukts beinhalten.
Chemische Reaktionsanalyse
Reaktionstypen
Propandiessigsäure-bis(2-chlorethyl)ester unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Esterbindungen können in Gegenwart von Wasser und einem Säure- oder Basenkatalysator hydrolysiert werden, was zur Bildung von Propandiessigsäure und 2-Chlorethanol führt.
Substitution: Die Chlorethylgruppen können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, was zur Bildung von substituierten Derivaten führt.
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Produkte zu bilden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, Wasser.
Substitution: Nucleophile wie Amine oder Thiole, geeignete Lösungsmittel.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Wichtigste gebildete Produkte
Hydrolyse: Propandiessigsäure und 2-Chlorethanol.
Substitution: Substituierte Derivate abhängig vom verwendeten Nucleophil.
Oxidation: Entsprechende Carbonsäuren oder andere oxidierte Produkte.
Wissenschaftliche Forschungsanwendungen
Propandiessigsäure-bis(2-chlorethyl)ester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird bei der Untersuchung biochemischer Pfade und Enzymaktionen eingesetzt.
Medizin: Wurde auf seine potenzielle Verwendung bei der Medikamentenentwicklung und als chemische Sonde in pharmakologischen Studien untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Propandiessigsäure-bis(2-chlorethyl)ester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlorethylgruppen können kovalente Bindungen mit nucleophilen Stellen an Proteinen oder anderen Biomolekülen eingehen, was zu Modifikationen führt, die ihre Funktion beeinflussen. Diese Verbindung kann auch an verschiedenen biochemischen Pfaden beteiligt sein, wodurch zelluläre Prozesse und Signalmechanismen beeinflusst werden.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propanedioic acid and 2-chloroethanol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-chloroethanol.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, bis(2-chloroethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a chemical probe in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, bis(2-chloroethyl) ester involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Propandiessigsäure-bis(2-methylpropyl)ester
- Propandiessigsäure-bis(2-ethylhexyl)ester
- Propandiessigsäure-bis(2-phenylethyl)ester
Einzigartigkeit
Propandiessigsäure-bis(2-chlorethyl)ester ist aufgrund des Vorhandenseins von Chlorethylgruppen einzigartig, die eine eindeutige Reaktivität und chemische Eigenschaften verleihen. Dies macht es besonders nützlich in Anwendungen, bei denen spezifische chemische Modifikationen erforderlich sind.
Eigenschaften
CAS-Nummer |
1605-30-7 |
|---|---|
Molekularformel |
C7H10Cl2O4 |
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
bis(2-chloroethyl) propanedioate |
InChI |
InChI=1S/C7H10Cl2O4/c8-1-3-12-6(10)5-7(11)13-4-2-9/h1-5H2 |
InChI-Schlüssel |
GGIGJDDNQAQHQE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OC(=O)CC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)
![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)



![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)




